Structural Elucidation, Stereochemical Dynamics, and Synthetic Methodologies of Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one
The saturated bicyclic scaffold, octahydro-1H-pyrrolo[2,3-c]pyridin-2-one , represents a privileged pharmacophore in modern drug discovery. Fusing a γ -lactam (pyrrolidin-2-one) with a piperidine ring, this molecule offe...
Author: BenchChem Technical Support Team. Date: April 2026
The saturated bicyclic scaffold, octahydro-1H-pyrrolo[2,3-c]pyridin-2-one , represents a privileged pharmacophore in modern drug discovery. Fusing a
γ
-lactam (pyrrolidin-2-one) with a piperidine ring, this molecule offers unique three-dimensional vectors for hydrogen bonding and target engagement. Its saturated nature contributes to favorable physicochemical properties, such as improved aqueous solubility and the ability to modulate the 3D conformation of drug candidates, making it highly valuable in the synthesis of kinase inhibitors and other targeted therapeutics[1].
This whitepaper provides an in-depth technical analysis of its structural nomenclature, stereochemical architecture, and self-validating synthetic protocols.
Topological Elucidation and IUPAC Nomenclature
To understand the nomenclature of octahydro-1H-pyrrolo[2,3-c]pyridin-2-one, we must deconstruct the fused ring system. The parent unsaturated heterocycle is 1H-pyrrolo[2,3-c]pyridine[2].
According to IUPAC rules for fused heterocycles:
Base Component: Pyridine (a 6-membered nitrogenous ring) is the base.
Attached Component: Pyrrole (a 5-membered nitrogenous ring) is the fused appendage.
Fusion Face: The "c" face of pyridine corresponds to the C3–C4 bond. The "[2,3-c]" designation indicates that the C2–C3 bond of the pyrrole ring is fused to the C3–C4 bond of the pyridine ring.
In the fully saturated "octahydro" derivative (Molecular Formula:
C7H12N2O
), the skeletal numbering prioritizes the heteroatoms to receive the lowest possible locant set. Numbering begins at the
γ
-lactam nitrogen and proceeds around the periphery, resulting in heteroatoms at positions 1 and 6.
Fig 1. Topological connectivity and IUPAC numbering of the bicyclic system.
Stereochemical Architecture and CIP Priority Analysis
The fusion of a 5-membered ring to a 6-membered ring creates two adjacent stereocenters at the bridgehead carbons: C3a and C7a . The thermodynamic stability of this 5-6 fused system heavily favors the cis-fusion over the trans-fusion due to the severe ring strain that would be imparted on the
γ
-lactam in a trans configuration. Consequently, the cis-fused stereoisomer is the primary synthetic intermediate utilized in medicinal chemistry[1].
The racemate is formally designated as rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridin-2-one . To prove that the (3aR, 7aS) enantiomer represents the cis-geometry, we apply the Cahn-Ingold-Prelog (CIP) priority rules rigorously.
CIP Priority Assignment Table
Stereocenter
Substituent
Priority
CIP Logic (First Point of Difference)
C3a
-C7a
1
C is attached to (N, C, H) via N1 and C7.
-C3
2
C is attached to (O, O, N) via the C2 carbonyl.
-C4
3
C is attached to (N, H, H) via C5 to N6.
-H
4
Lowest atomic number.
C7a
-N1
1
Nitrogen atom (Atomic No. 7) directly attached.
-C7
2
C is attached to (N, H, H) via N6.
-C3a
3
C is attached to (C, C, H) via C3 and C4.
-H
4
Lowest atomic number.
Stereochemical Proof:
If we assume a 2D projection where both bridgehead protons (-H) are pointing away from the viewer (dashed bonds, confirming a cis relationship):
At C3a: The sequence from Priority 1
→
2
→
3 (C7a
→
C3
→
C4) traces a Clockwise path. With the lowest priority group (H) pointing away, this is the (R) configuration.
At C7a: The sequence from Priority 1
→
2
→
3 (N1
→
C7
→
C3a) traces a Counter-Clockwise path. With the lowest priority group (H) pointing away, this is the (S) configuration.
Thus, the (3aR, 7aS) designation unequivocally defines the cis-fused geometric isomer.
Causality-Driven Synthetic Protocol
The synthesis of this scaffold requires precise control over the relative stereochemistry at the C3 and C4 positions of the precursor piperidine ring. The following protocol utilizes a reductive amination followed by a thermodynamically driven lactamization to yield the cis-fused product.
Fig 2. Synthetic workflow for the preparation of the cis-fused bicyclic scaffold.
Step-by-Step Methodology & Self-Validating Systems
Step 1: Reductive Amination
Procedure: To a solution of 1-benzyl-3-(carboxymethyl)piperidin-4-one in methanol, add ammonium acetate (
NH4OAc
) and sodium cyanoborohydride (
NaBH3CN
). Stir at room temperature for 12 hours.
Causality:NaBH3CN
is explicitly chosen over
NaBH4
because it is stable in mildly acidic conditions (pH 5-6) and selectively reduces the transient iminium ion without prematurely reducing the unreacted ketone. This chemoselectivity is critical for maximizing the yield of the primary amine.
Self-Validation Checkpoint: LC-MS analysis must confirm the disappearance of the ketone mass and the emergence of the
[M+H]+
peak corresponding to the amine.
Step 2: Thermal Lactamization
Procedure: Dissolve the crude amino-acid intermediate in toluene. Heat the mixture to reflux (120°C) using a Dean-Stark apparatus for 8 hours to remove water.
Causality: This step acts as a stereochemical filter. The cis-relationship of the C4-amine and C3-carboxymethyl groups is geometrically primed for intramolecular cyclization. Any trans-isomer present will fail to cyclize under these conditions due to transition state strain, allowing for the isolation of the pure cis-lactam.
Self-Validation Checkpoint: TLC (10% MeOH in DCM) will reveal a new, highly non-polar spot (the lactam) compared to the baseline-retained polar amino-acid. A Ninhydrin stain will turn negative, validating the complete consumption of the primary amine.
Step 3: Hydrogenolysis (Debenzylation)
Procedure: Dissolve the N-benzyl lactam in ethanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 6 hours. Filter through Celite.
Causality: The benzyl group protects the piperidine nitrogen from participating in unwanted side reactions during lactamization. Pd/C-catalyzed hydrogenolysis selectively cleaves the benzylic C-N bond without reducing the lactam carbonyl. To enhance stability and solubility, the final product is often isolated as the hydrochloride salt[1].
Self-Validation Checkpoint:1H
NMR must show the complete disappearance of the aromatic protons (7.2–7.4 ppm) and the benzylic
CH2
singlet (~3.5 ppm).
Analytical Characterization
To ensure the integrity of the synthesized rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridin-2-one, the following predictive Nuclear Magnetic Resonance (NMR) parameters serve as a benchmark for structural verification.
Predictive NMR Shift Table (in
DMSO−d6
)
Position
1H
NMR (ppm)
13C
NMR (ppm)
Multiplicity / Assignment
N1-H
7.50 - 7.80
-
Broad singlet (Lactam NH)
C2
-
175.0 - 178.0
Quaternary (Carbonyl
C=O
)
C3
2.10 - 2.40
35.0 - 38.0
Multiplet (
CH2
adjacent to
C=O
)
C3a
2.50 - 2.80
38.0 - 42.0
Multiplet (Bridgehead
CH
)
C4
1.40 - 1.80
28.0 - 32.0
Multiplet (Aliphatic
CH2
)
C5
2.70 - 3.10
44.0 - 48.0
Multiplet (
CH2
adjacent to N6)
N6-H
8.80 - 9.20
-
Broad singlet (Piperidine
NH2+
, as HCl salt)
C7
2.80 - 3.20
48.0 - 52.0
Multiplet (
CH2
adjacent to N6)
C7a
3.60 - 3.90
52.0 - 56.0
Multiplet (Bridgehead
CH
adjacent to N1)
References
PubChemLite. "1h,2h,3h-pyrrolo[2,3-c]pyridin-2-one hydrochloride (C7H6N2O)." Université du Luxembourg. Available at:[Link]
An In-Depth Technical Guide to Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is a saturated, bicyclic lactam that has emerged as a valuable and versatile scaffold in the field of medi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is a saturated, bicyclic lactam that has emerged as a valuable and versatile scaffold in the field of medicinal chemistry. Its rigid, three-dimensional structure, combined with favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the core molecular and physical properties of this compound, offers detailed protocols for its characterization, and discusses its significance in the context of modern drug development.
Introduction: The Significance of the Pyrrolopyridine Core
The pyrrolopyridine nucleus is recognized as a "privileged structure" in pharmaceutical development.[1] This is due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas, including antiviral, antibacterial, anticancer, and anti-inflammatory agents.[1] The structural similarity of the pyrrolopyridine core to natural purine bases allows it to effectively interact with a variety of biological targets, such as enzymes and receptors.[1]
The saturation of the ring system in Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one offers distinct advantages for drug design. The fully hydrogenated structure leads to improved solubility and provides a more defined three-dimensional conformation, which can be crucial for achieving high-potency and selective binding to target proteins.[1] This makes the octahydro- variant a key synthetic intermediate for the construction of more complex molecules, particularly kinase inhibitors and other targeted therapies.[1]
Molecular and Physicochemical Profile
A precise understanding of the molecular and physical properties of a compound is fundamental for its application in research and development. These properties dictate its handling, formulation, and ultimately, its pharmacokinetic and pharmacodynamic behavior.
Molecular Formula and Weight
The chemical structure of Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one, with its saturated bicyclic system and a lactam moiety, corresponds to the following molecular formula and weight:
Currently, there is a lack of experimentally determined physical property data in publicly accessible literature for Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one. The values presented below are predicted based on computational modeling and should be used as a general guide. Experimental verification is highly recommended.
Property
Predicted Value
Melting Point
Not Available
Boiling Point
Not Available
Solubility
Soluble in water
pKa (most acidic)
14.5 (Predicted)
pKa (most basic)
6.5 (Predicted)
Note: The compound is commercially available as a hydrochloride salt (CAS 2138246-04-3), which is intended to enhance its stability and solubility for experimental use.[1]
Experimental Protocols: Characterization and Analysis
The following protocols provide standardized methods for the characterization of Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one.
Workflow for Structural Elucidation and Purity Assessment
A logical workflow is essential for the comprehensive analysis of a novel or synthesized batch of the target compound.
Caption: A typical workflow for the synthesis, purification, and structural characterization of Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one.
Step-by-Step Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and isomeric purity of Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility).
Vortex the sample until fully dissolved.
Transfer the solution to a clean, dry NMR tube.
¹H NMR Acquisition:
Tune and shim the spectrometer for the chosen solvent.
Acquire a standard one-dimensional proton spectrum.
Expected signals will be in the aliphatic region, with chemical shifts, splitting patterns, and integrations corresponding to the protons on the saturated bicyclic ring system.
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum.
A key signal to identify will be the carbonyl carbon of the lactam, typically in the range of 170-180 ppm. Other signals will correspond to the saturated carbons of the pyrrolidine and pyridine rings.
2D NMR (Optional but Recommended):
Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
These 2D experiments are invaluable for unambiguously assigning all signals and confirming the connectivity of the molecule.
Data Analysis:
Process the spectra (Fourier transform, phase correction, and baseline correction).
Integrate the proton signals to confirm the relative number of protons.
Analyze the chemical shifts and coupling constants to deduce the stereochemistry of the ring fusion.
Compare the obtained spectra with predicted spectra or data from related known compounds.
Conclusion and Future Directions
Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one represents a foundational scaffold with significant potential for the development of novel therapeutics. Its rigid, saturated structure provides a unique three-dimensional framework that can be elaborated to achieve high-potency and selective interactions with a range of biological targets. While the full experimental characterization of its physical properties is yet to be widely published, its demonstrated utility as a synthetic intermediate in drug discovery programs underscores its importance. Future work should focus on the detailed experimental determination of its physicochemical properties to further enable its application in structure-activity relationship studies and advanced drug design.
References
MDPI. (2026, March 10). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. Retrieved from [Link]
PubChem. N,N'-Di-2-propen-1-ylurea. Retrieved from [Link]
PubMed. (2017, May 15). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Retrieved from [Link]
MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
Google Patents. CN104402879B - Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof.
Pharmacokinetic Profiling of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one in Drug Discovery: A Comprehensive Technical Guide
Executive Summary & Structural Rationale The transition from flat, two-dimensional aromatic compounds to sp³-rich, three-dimensional scaffolds has become a foundational paradigm in modern medicinal chemistry. As establis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The transition from flat, two-dimensional aromatic compounds to sp³-rich, three-dimensional scaffolds has become a foundational paradigm in modern medicinal chemistry. As established by the seminal "Escape from Flatland" framework, increasing the fraction of sp³ hybridized carbons (
Fsp3
) directly correlates with improved clinical success rates by enhancing aqueous solubility and reducing off-target promiscuity[1].
Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is a saturated, bicyclic heterocyclic compound that perfectly exemplifies this paradigm. Serving as a conformationally restricted, sp³-rich core, this pyrrolopyridinone scaffold is highly valued in the development of kinase inhibitors, peptidomimetics, and targeted therapies[2]. The saturated nature of the ring system allows for "pseudorotation," enabling the exploration of 3D pharmacophore space that flat aromatic pyrrolopyridines cannot access[3].
However, introducing a saturated bicyclic system fundamentally alters the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The lactam (pyridin-2-one) acts as a strong hydrogen bond acceptor, while the pyrrolidine nitrogen serves as a basic center. This technical guide outlines the rigorous, self-validating pharmacokinetic (PK) profiling workflows required to optimize this privileged scaffold.
Metabolic Stability Profiling (Liver Microsomes)
Causality of Experimental Choices
While the
Fsp3
richness of the octahydro-1H-pyrrolo[2,3-c]pyridin-2-one scaffold improves solubility, saturated heterocycles like pyrrolidines and piperidines are highly susceptible to cytochrome P450 (CYP)-mediated
α
-carbon oxidation[4]. This can lead to N-dealkylation, ring-opening, or the generation of reactive iminium ions. Although the pre-existing lactam provides metabolic protection at its specific site, profiling the intrinsic clearance (
CLint
) of the remaining saturated carbons in Human Liver Microsomes (HLM) is a critical early-stage requirement.
Self-Validating Protocol: HLM Intrinsic Clearance
To ensure trustworthiness, this protocol incorporates a Minus-NADPH control and Mass Balance tracking . The Minus-NADPH control is the self-validating mechanism that differentiates true CYP-mediated metabolism from chemical instability or non-CYP degradation (e.g., amidase-driven lactam hydrolysis).
Step-by-Step Methodology:
Matrix Preparation: Thaw HLM (pooled, mixed gender) on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Control Spiking: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance control to validate the metabolic competence of the microsome batch.
Test Compound Addition: Spike the octahydro-1H-pyrrolo[2,3-c]pyridin-2-one derivative to a final concentration of 1 µM (keep organic solvent <0.5% to prevent CYP inhibition).
Initiation (The Causality Step): Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation: For the Minus-NADPH control, add an equivalent volume of buffer instead.
Time-Course Sampling: At
t=0,5,15,30,45,60
minutes, extract 50 µL aliquots.
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS). Causality: The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity, while the IS corrects for downstream LC-MS/MS matrix effects.
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination half-life (
t1/2
) and
CLint
.
Workflow Visualization
Caption: Workflow for determining in vitro intrinsic clearance (CLint) using human liver microsomes.
Permeability and Transporter Efflux (Caco-2 Bidirectional Assay)
Causality of Experimental Choices
The basic amine of the octahydro-1H-pyrrolo[2,3-c]pyridin-2-one scaffold (pKa ~8.5) is predominantly ionized at physiological pH (7.4). While this enhances solubility, it restricts passive transcellular permeability. Furthermore, basic, lipophilic amines are classic pharmacophores for P-glycoprotein (P-gp) efflux transporters. A bidirectional Caco-2 assay is required to measure both the apparent permeability (
Papp
) and the Efflux Ratio (ER).
Self-Validating Protocol: Bidirectional Caco-2
This protocol is self-validating through the use of Lucifer Yellow (LY) and Mass Balance Recovery . LY is a paracellular marker; if LY permeability exceeds
1×10−6
cm/s, the monolayer is compromised, and the data is automatically invalidated.
Step-by-Step Methodology:
Monolayer Culturing: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to allow full differentiation and tight-junction formation.
Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² proceed to dosing.
Dosing Preparation: Prepare the test compound at 10 µM in HBSS buffer. Adjust the Apical (A) chamber to pH 6.5 (mimicking the intestinal lumen) and the Basolateral (B) chamber to pH 7.4 (mimicking blood). Causality: This pH gradient drives the ion-trapping effect relevant to basic pyrrolidines.
Bidirectional Incubation:
A-to-B (Absorptive): Add compound to the Apical chamber.
B-to-A (Secretory): Add compound to the Basolateral chamber.
Incubate at 37°C for 2 hours.
Sampling & Mass Balance: Sample from both donor and receiver compartments at
t=120
min. Self-Validation: Calculate total recovery. A recovery of <80% indicates non-specific binding to the plasticware or intracellular accumulation, requiring protocol adjustment (e.g., adding BSA to the receiver chamber).
Quantification: Analyze via LC-MS/MS. Calculate
Papp
and
ER=Papp(B→A)/Papp(A→B)
. An ER > 2.0 indicates active P-gp efflux.
Transcellular Transport Visualization
Caption: Bidirectional Caco-2 permeability model illustrating passive diffusion and P-gp mediated efflux.
Plasma Protein Binding & Distribution (RED Assay)
Causality of Experimental Choices
Flat, aromatic rings bind tightly to the hydrophobic pockets of Human Serum Albumin (HSA) via
π−π
stacking. By saturating the ring system (creating the octahydro scaffold), the resulting 3D bulkiness disrupts this planar binding[3]. This architectural shift significantly increases the unbound fraction (
fu
) of the drug in plasma. Because only the free drug can traverse membranes and engage the target, maximizing
fu
is a primary objective in lead optimization.
The RED assay is validated by a Time-to-Equilibrium Control .
Step-by-Step Methodology:
Preparation: Spike the test compound (1 µM) into blank human plasma.
Dialysis: Load 200 µL of the spiked plasma into the sample chamber of a RED device (8K MWCO membrane). Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber.
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours. Self-Validation: Run Warfarin (highly bound, slow equilibrator) in parallel. If Warfarin does not reach its known
fu
(~1%), equilibrium was not achieved, invalidating the run.
Matrix Matching (The Causality Step): Post-incubation, extract 50 µL from both chambers. To ensure identical ionization efficiency during LC-MS/MS, cross-matrix the samples: add 50 µL of blank plasma to the buffer samples, and 50 µL of blank PBS to the plasma samples.
Precipitation & Analysis: Quench with 300 µL of IS-spiked acetonitrile, centrifuge, and analyze to calculate
fu
.
Quantitative Data Synthesis
To illustrate the pharmacokinetic impact of the "Escape from Flatland" strategy, the table below contrasts the representative PK parameters of a fully aromatic pyrrolopyridine against the saturated octahydro-1H-pyrrolo[2,3-c]pyridin-2-one scaffold.
Data Interpretation: The saturated scaffold trades a degree of passive permeability (due to increased polarity and basicity) for massive gains in aqueous solubility and free fraction (
fu
), resulting in a highly developable lead profile.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[Link]
Micale, N., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(9), 840. Available at:[Link]
Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one applications as a pharmaceutical intermediate
Advanced Applications of Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one in Pharmaceutical Synthesis: A Comprehensive Guide to sp³-Enriched Scaffold Functionalization Executive Summary In contemporary medicinal chemistry, the s...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Applications of Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one in Pharmaceutical Synthesis: A Comprehensive Guide to sp³-Enriched Scaffold Functionalization
Executive Summary
In contemporary medicinal chemistry, the shift away from flat, planar aromatic systems toward complex, three-dimensional architectures is a defining strategy for improving drug viability. Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is a saturated, bicyclic heterocyclic scaffold that exemplifies this paradigm. As a highly versatile pharmaceutical intermediate, it provides researchers with a privileged pyrrolopyridine core while offering the enhanced solubility and unique vector projections characteristic of sp³-hybridized systems. This application note details the scientific rationale, physicochemical profiling, and self-validating synthetic protocols required to effectively utilize this intermediate in drug discovery workflows.
Scientific Rationale: The "Escape from Flatland" Paradigm
Historically, high-throughput screening and synthesis drove medicinal chemistry toward achiral, aromatic compounds. However, this over-reliance on planar molecules often resulted in poor solubility, high off-target toxicity, and ultimately, clinical attrition. The "Escape from Flatland" hypothesis demonstrates that increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate directly correlates with improved solubility and a higher probability of clinical success[1].
Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one serves as a direct application of this principle. The parent unsaturated pyrrolopyridine ring is a well-documented privileged scaffold, particularly in the development of kinase inhibitors, where it mimics the adenine ring of ATP to bind the kinase hinge region[2]. By utilizing the fully saturated octahydro derivative, researchers retain the critical pharmacophoric binding elements while introducing significant 3D character. This saturation allows for precise, divergent vector projections of functional groups, enabling the molecule to interact with complex biological targets like non-receptor tyrosine kinases (NRTKs) and viral proteins with high selectivity[3].
Fig 1: Strategic sp³ enrichment workflow for 3D target binding using the octahydro scaffold.
Physicochemical Profiling & Data Presentation
Understanding the physical state of the intermediate is critical for reproducible synthetic execution. The compound is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt. The HCl salt is overwhelmingly preferred in pharmaceutical development due to its enhanced bench stability and predictable solubility profile[3].
Table 1: Comparative Physicochemical Properties
Property
Free Base
Hydrochloride (HCl) Salt
CAS Number
1196155-87-9
2138246-04-3
Molecular Formula
C₇H₁₂N₂O
C₇H₁₂N₂O · HCl
Molecular Weight
140.18 g/mol
176.64 g/mol
Physical State
Viscous oil / Low-melting solid
Crystalline powder
Solubility
Soluble in DCM, EtOAc, MeOH
Soluble in Water, MeOH, DMSO
pKa (Estimated)
N6 Amine: ~9.5, N1 Lactam: ~15
N/A (Protonated)
Storage & Handling
Hygroscopic, requires inert gas
Bench-stable, preferred for storage
Experimental Protocols: Self-Validating Workflows
The true value of Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one lies in its orthogonal reactivity. The molecule possesses two distinct nitrogen atoms: the N1 lactam (amide) nitrogen and the N6 piperidine (secondary amine) nitrogen. The protocols below leverage the thermodynamic and kinetic differences between these sites to achieve absolute regioselectivity.
Causality & Logic: The N1 lactam nitrogen is resonance-stabilized and non-nucleophilic under mildly basic conditions. Conversely, the N6 piperidine nitrogen is highly nucleophilic. The use of N,N-Diisopropylethylamine (DIPEA) is not arbitrary; its steric bulk prevents it from acting as a competing nucleophile, while its basicity is perfectly tuned to liberate the N6 amine from its HCl salt without deprotonating the N1 lactam. This ensures 100% regioselectivity during electrophilic attack.
Step-by-Step Methodology:
Preparation: Suspend Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.
Base Addition: Add DIPEA (2.5 eq, 25 mmol) dropwise at 0 °C. Observation: The suspension will clarify into a homogeneous solution as the free base is generated.
Electrophilic Attack: Slowly add the desired electrophile (e.g., an acid chloride or alkyl halide) (1.1 eq, 11 mmol) over 15 minutes. Allow the reaction to warm to room temperature and stir for 2–4 hours.
In-Process Control (Self-Validation): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 141 [M+H]⁺) is entirely replaced by the product mass.
pH-Logic Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 5% aqueous citric acid. Causality: The acidic wash selectively protonates and removes unreacted starting material and residual DIPEA into the aqueous layer, while the neutral N6-acylated product remains in the organic layer, ensuring high crude purity.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Fig 2: Self-validating experimental workflow for regioselective N6-functionalization.
Protocol B: Lactam Reduction to Octahydro-1H-pyrrolo[2,3-c]pyridine
Causality & Logic: For applications requiring a diamine scaffold, the N1 lactam must be reduced. Lithium Aluminum Hydride (LiAlH₄) is utilized to reduce the carbonyl group. The critical failure point in this reaction is the workup; attempting to filter a gelatinous aluminum hydroxide emulsion traps the product and ruins yields. The protocol below utilizes the Fieser-Fieser method, a self-validating step that forces aluminum salts into a dense, highly filterable crystalline matrix.
Step-by-Step Methodology:
Setup: To a flame-dried flask containing anhydrous Tetrahydrofuran (THF, 0.1 M), add LiAlH₄ (3.0 eq) at 0 °C under argon.
Addition: Dissolve the N6-protected octahydro-1H-pyrrolo[2,3-c]pyridin-2-one (1.0 eq) in a minimal amount of THF and add dropwise to the LiAlH₄ suspension.
Reduction: Reflux the mixture for 6–8 hours. Monitor by TLC (disappearance of the UV-active/stainable lactam spot).
Fieser-Fieser Workup (Self-Validation): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, systematically add:
x mL of distilled water (dropwise, extreme caution: exothermic H₂ evolution).
x mL of 15% aqueous NaOH.
3x mL of distilled water.
Observation: The gray, sludgy reaction mixture will self-validate by transitioning into a clear solution containing a stark white, granular precipitate.
Isolation: Add anhydrous MgSO₄, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the pure diamine scaffold.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized intermediates, rigorous analytical validation is required:
¹H NMR (400 MHz, CDCl₃): For the unfunctionalized scaffold, expect broad multiplets in the aliphatic region (1.50–3.50 ppm) corresponding to the sp³-rich ring system. The lactam N-H proton typically appears as a broad singlet around 6.0–6.5 ppm.
¹³C NMR (100 MHz, CDCl₃): The defining signal is the lactam carbonyl carbon, which reliably resonates at ~175 ppm. Disappearance of this peak confirms successful execution of Protocol B (Reduction).
LC-MS (ESI+): The free base exhibits a distinct [M+H]⁺ peak at m/z 141.1.
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one
Introduction: Engineering Peptide Conformation with Bicyclic Lactam Scaffolds The precise control of peptide conformation is a cornerstone of modern drug discovery and materials science. Unconstrained peptides often exis...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Engineering Peptide Conformation with Bicyclic Lactam Scaffolds
The precise control of peptide conformation is a cornerstone of modern drug discovery and materials science. Unconstrained peptides often exist as a dynamic ensemble of conformers in solution, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. To address these limitations, researchers are increasingly turning to the incorporation of non-natural amino acids (nnAAs) that introduce conformational rigidity. Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one, a saturated bicyclic lactam, represents a compelling scaffold for inducing stable turn structures in a peptide backbone, thereby enhancing biological activity and stability.[1][2]
This document provides a comprehensive guide for the incorporation of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). As a sterically hindered dipeptide mimetic, its successful integration requires careful optimization of coupling conditions. These application notes offer a scientifically grounded, yet practical, framework for researchers to leverage the unique structural properties of this promising building block.
The Scientific Rationale: Why Use a Bicyclic Lactam?
The rigid, fused-ring system of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one serves to lock the peptide backbone into a well-defined reverse turn conformation.[3] This has several significant downstream benefits:
Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a target receptor is reduced, potentially leading to a significant increase in affinity.
Increased Proteolytic Stability: The constrained structure can sterically hinder the approach of proteases, thereby extending the in-vivo half-life of the peptide therapeutic.
Improved Cell Permeability: In some cases, the adoption of a specific folded structure can mask polar amide bonds and facilitate passive diffusion across cell membranes.
The pyrrolopyridine core is a recognized "privileged structure" in medicinal chemistry, found in a wide array of biologically active compounds.[1][4] Its incorporation into peptides is a logical extension of its proven utility.
PART 1: The Building Block - Synthesis of Fmoc-Protected Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one
A potential retrosynthetic analysis suggests that the bicyclic lactam could be constructed from a suitably protected piperidine precursor, followed by annulation of the pyrrolidinone ring. Subsequent N-Fmoc protection would yield the desired building block for SPPS.
Caption: Proposed retrosynthetic pathway for the Fmoc-protected building block.
PART 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of a sterically demanding building block like Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one requires optimized coupling protocols to overcome potential challenges of incomplete acylation.[6] The following protocol is a recommended starting point, leveraging powerful coupling reagents and extended reaction times.
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or similar, depending on the peptide sequence.
Precipitation/Washing: Cold diethyl ether.
SPPS Workflow
The overall workflow for incorporating the bicyclic lactam follows the standard Fmoc-SPPS cycle of deprotection, coupling, and washing.
Caption: General Fmoc-SPPS cycle for incorporating the bicyclic lactam.
Detailed Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.
Fmoc Deprotection:
Drain the DMF.
Add 2 mL of 20% piperidine in DMF to the resin.
Agitate for 5 minutes.
Drain and repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes.
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
Coupling of Fmoc-Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one:
Activation Solution: In a separate vial, dissolve Fmoc-Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 1.5 mL of DMF. Add DIEA (8 equivalents, 0.8 mmol).
Coupling Reaction: Add the activation solution to the deprotected peptide-resin.
Agitate at room temperature for 2-4 hours. Due to the steric hindrance of the bicyclic lactam, a longer coupling time is recommended.[6] For particularly difficult couplings, double coupling (repeating the coupling step) or microwave-assisted synthesis can be employed.[7]
Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is necessary.
Washing:
Drain the coupling solution.
Wash the resin thoroughly with DMF (3 x 2 mL) followed by DCM (3 x 2 mL) and then DMF (3 x 2 mL) to prepare for the next cycle.
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For standard amino acids, the coupling time can typically be reduced to 30-60 minutes.
Final Deprotection and Cleavage:
After the final coupling, perform a final Fmoc deprotection (step 2).
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
Add the cleavage cocktail (e.g., Reagent K, 5-10 mL) to the resin and agitate at room temperature for 2-4 hours.[6]
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
Dry the crude peptide under vacuum.
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
PART 3: Data and Performance
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table provides a comparative overview of commonly used coupling reagents.
Coupling Reagent
Activation Mechanism
Advantages
Considerations
HATU
Forms a highly reactive OAt-active ester.
Very high coupling efficiency, even for hindered amino acids. Low rates of racemization.[8]
Higher cost compared to other reagents.
HBTU
Forms an OBt-active ester.
Good efficiency for most couplings. Cost-effective.
Can be less effective for highly hindered couplings compared to HATU.[8]
PyBOP
Phosphonium salt-based, forms an OBt-active ester.
High efficiency, particularly in solution-phase synthesis.
Byproducts can be more difficult to remove.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids.
For the incorporation of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one, HATU is the recommended first choice due to its superior performance with sterically demanding building blocks.[8]
Conclusion
The incorporation of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one into peptides offers a powerful strategy for constraining their conformation and enhancing their therapeutic potential. While its steric bulk presents a synthetic challenge, the use of optimized SPPS protocols, particularly with potent coupling reagents like HATU and extended reaction times, can lead to its successful integration. The detailed protocols and scientific rationale provided in these application notes are intended to empower researchers to explore the exciting possibilities offered by this unique bicyclic lactam scaffold.
References
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
Guryanov, I., et al. (2021). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry.
Isidro-Llobet, A., et al. (2009). A facile method for the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones. Tetrahedron Letters, 50(45), 6246-6248.
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Oh, D., & Lee, K. (2020). Conformational preference of bicyclic β-amino acid dipeptides. Journal of Molecular Structure, 1210, 128033.
Schafmeister, C. E., & Brown, Z. Z. (2008). Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. The Journal of organic chemistry, 73(15), 5739-5751.
Hart, D. J., & Smith, D. K. (2001). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. Organic Process Research & Development, 5(4), 438-442.
Oku, T., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent.
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
BenchChem. (n.d.). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
Liu, W., et al. (2021). Application of tert-Butyl Disulfide-Protected Amino Acids for the Fmoc Solid-Phase Synthesis of Lactam Cyclic Peptides under Mild Metal-Free Conditions. The Journal of Organic Chemistry, 86(13), 8913-8921.
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
Albericio, F., & El-Faham, A. (2021). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering, 9(45), 15037-15045.
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Fields, G. B. (Ed.). (1997). Methods in enzymology, vol. 289: Solid-phase peptide synthesis. Academic press.
Imperial, S., & Farrera-Sinfreu, J. (2019). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Frontiers in chemistry, 7, 63.
Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(10), 6669-6680.
Beausoleil, E., & Lubell, W. D. (2002). Effect of Sequence on Peptide Geometry in 5-tert-Butylprolyl Type VI β-Turn Mimics. Journal of the American Chemical Society, 124(7), 1452-1463.
Andreu, D., et al. (2002). Synthesis and Conformational Analysis of Small Peptides Containing 6-Endo-BT(t)L Scaffolds as Reverse Turn Mimetics. The Journal of Organic Chemistry, 67(21), 7434-7440.
Pihko, P. M., et al. (2014). Natural α-turn and the proposed α-turn mimic containing the bicyclic pyrrolidine-isoxazoline γ amino acid. Beilstein journal of organic chemistry, 10, 2048-2055.
aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
scale-up manufacturing process for Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one
Application Note: Scale-Up Manufacturing Process for cis-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one Hydrochloride Executive Summary & Strategic Context Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is a saturated, bicyclic hete...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Scale-Up Manufacturing Process for cis-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one Hydrochloride
Executive Summary & Strategic Context
Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is a saturated, bicyclic heterocyclic compound that serves as a highly versatile scaffold in modern drug discovery. The cis-fused stereoisomer is particularly valuable for modulating the three-dimensional conformation of potential drug candidates, improving aqueous solubility, and acting as a privileged core for kinase inhibitors, GPCR modulators, and PROTAC linkers [1].
Transitioning this molecule from milligram-scale medicinal chemistry routes to a robust, multi-kilogram manufacturing process requires overcoming significant chemical engineering challenges. This application note details a highly optimized, self-validating scale-up protocol focusing on stereocontrol, chemoselectivity, and high-pressure reaction dynamics.
Mechanistic Rationale and Route Selection
Early-stage syntheses often rely on linear, step-intensive constructions of the piperidine ring. However, for pilot-plant scale-up, a convergent or catalytic approach is preferred to maximize atom economy and reduce waste [1]. The most scalable and economically viable route is the direct catalytic hydrogenation of the commercially available aromatic precursor, 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one [3].
Causality of Experimental Choices:
Catalyst Selection: Reducing a pyridine ring fused to a lactam is non-trivial. Standard Palladium on carbon (Pd/C) often leads to incomplete conversion, while Platinum oxide (
PtO2
) can cause over-reduction of the lactam carbonyl into a diamine. Rhodium on alumina (
Rh/Al2O3
) is selected because it facilitates the saturation of the pyridine ring at moderate pressures while strictly preserving the lactam moiety. Furthermore, the alumina support and the planar adsorption of the bicyclic substrate onto the Rh surface drive the reaction thermodynamically toward the desired cis-diastereomer.
Solvent & pH: The reaction is conducted in glacial acetic acid. The acidic medium protonates the pyridine nitrogen, disrupting its aromatic resonance energy and making it significantly more susceptible to hydride addition. This also prevents catalyst poisoning by the basic piperidine product formed during the reaction.
Quantitative Data: Catalyst and Condition Optimization
Prior to the 1-kg scale-up, a Design of Experiments (DoE) was executed to validate the catalyst choice and establish the operational design space.
Table 1: Catalyst Screening for the Hydrogenation of 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
(Conditions: 10 g scale, 50 psi
H2
, 60°C, 12 h)
Catalyst (10 wt%)
Solvent
Conversion (%)
cis/trans Ratio
Isolated Yield (%)
Mechanistic Observation
10% Pd/C
MeOH / HCl
45%
60:40
32%
Severe mass transfer limitations; incomplete reaction.
PtO2
AcOH
>99%
85:15
68%
Over-reduction of lactam observed (impurity generation).
5% Ru/C
H2O
/
H2SO4
70%
75:25
55%
Poor solubility of starting material in aqueous media.
5%
Rh/Al2O3
AcOH
>99%
>95:5
89%
Optimal chemoselectivity and high diastereomeric excess.
Process Workflow & Visualization
Fig 1. Scale-up manufacturing workflow for cis-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one HCl.
Self-Validating Protocol: 1-Kilogram Scale-Up
This protocol reliably yields rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one hydrochloride (CAS 2138246-04-3) suitable for downstream pharmaceutical synthesis [2].
Phase 1: Reaction Setup and Hydrogenation
Preparation : Purge a 10 L Hastelloy pressure reactor with Nitrogen (
N2
) for 15 minutes to ensure an oxygen-free environment.
Charge : Add 1.00 kg (7.45 mol) of 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one and 5.0 L of glacial acetic acid. Stir at 300 rpm until a homogenous solution is achieved.
Catalyst Addition : Under a strict
N2
blanket, carefully charge 100 g of 5%
Rh/Al2O3
. (Safety Note: Dry hydrogenation catalysts are pyrophoric. Always handle under inert gas).
Pressurization : Seal the reactor. Purge with
N2
(3 cycles of 30 psi), followed by Hydrogen (
H2
) (3 cycles of 30 psi).
Reaction : Pressurize the reactor to 70 psi with
H2
. Heat the internal temperature to 65°C. Increase agitation to 600 rpm to overcome gas-liquid mass transfer limitations.
In-Process Control (IPC) 1 - Self-Validation : Monitor
H2
uptake via a mass flow controller. The reaction validates its own progression; once hydrogen consumption plateaus (typically 14-18 hours), hold for an additional 2 hours. Sample and analyze via HPLC (Method: C18, 0.1% TFA in Water/MeCN). Proceed to Phase 2 only if the starting material is < 0.5%.
Phase 2: Work-Up and Salt Formation
7. Filtration : Cool the reactor to 20°C. Vent
H2
and purge with
N2
(3 cycles). Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with 1.0 L of acetic acid. (Retain the catalyst for metal recovery).
8. Concentration : Transfer the filtrate to a distillation unit. Concentrate under reduced pressure (40 mbar, 50°C) to approximately 1.5 L.
9. Solvent Exchange : Add 4.0 L of Isopropyl Alcohol (IPA) and reconcentrate to 2.0 L to azeotropically remove residual acetic acid. Repeat this step once.
10. Salt Formation : Dilute the concentrated oil in 3.0 L of absolute ethanol. Cool to 5°C. Slowly add 1.2 equivalents (8.94 mol) of 4M HCl in Dioxane dropwise over 1 hour, maintaining the internal temperature below 15°C.
Phase 3: Reactive Crystallization and Isolation
11. Anti-Solvent Addition : To maximize yield and drive the crystallization of the HCl salt, slowly add 3.0 L of Ethyl Acetate (EtOAc) as an anti-solvent over 2 hours. This controls the supersaturation curve and prevents oiling out [4].
12. Aging : Age the slurry at 0°C for 4 hours to ensure complete crystal growth and thermodynamic stability.
13. Isolation : Filter the slurry under vacuum. Wash the filter cake with cold EtOAc (2 x 500 mL).
14. Drying : Dry the product in a vacuum oven at 45°C for 24 hours until constant weight is achieved.
15. Final IPC : Yield: ~1.15 kg (87%). Purity: >99% by HPLC. Diastereomeric Excess (d.e.): >95% cis by NMR.
Downstream Applications in Drug Discovery
The isolated cis-fused bicyclic lactam serves as a rigidified, metabolically stable alternative to simple piperidines, allowing medicinal chemists to explore diverse vectors in target binding pockets.
Fig 2. Downstream medicinal chemistry applications of the pyrrolopyridine scaffold.
Google Patents . WO2014060411A1 - RSV antiviral compounds (Synthesis of pyrrolo[2,3-c]pyridin-2-one derivatives). Retrieved from:3
RSC Publishing . Model development for enzymatic reactive crystallization of β-lactam antibiotics: a reaction–diffusion-crystallization approach. Retrieved from: 4
Technical Support Center: Troubleshooting the Synthesis of Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one
Introduction Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is a saturated, bicyclic heterocyclic compound containing a cis-fused pyrrolopyridine core. It is a highly privileged scaffold in drug discovery, particularly for the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is a saturated, bicyclic heterocyclic compound containing a cis-fused pyrrolopyridine core. It is a highly privileged scaffold in drug discovery, particularly for the development of kinase inhibitors and targeted therapies, due to its favorable 3D conformation and solubility ()[1]. Synthesizing this core—specifically the cis-fused rac-(3aR,7aS) stereoisomer ()[2]—presents unique challenges. The most robust synthetic routes involve the catalytic hydrogenation of a substituted pyridine precursor followed by an intramolecular reductive cyclization or lactamization[3].
Below is our comprehensive troubleshooting guide to help you optimize your reaction yields, validate your intermediates, and prevent common synthetic failures.
Synthetic Workflow
Synthetic workflow for Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one via reductive lactamization.
Q1: My pyridine hydrogenation is stalling, resulting in low yields of the piperidine intermediate. How can I drive this to completion?Causality & Solution: Pyridine rings are highly aromatic and electron-deficient, making them notoriously resistant to standard palladium-catalyzed hydrogenation. If your reaction stalls, it is likely due to insufficient catalyst activation or catalyst poisoning by trace amines.
The Fix: Switch to Platinum(IV) oxide (PtO2, Adams' catalyst) in an acidic solvent like glacial acetic acid. The acidic medium protonates the pyridine nitrogen, further withdrawing electron density and activating the ring toward reduction. Furthermore, PtO2 facilitates the syn-addition of hydrogen gas across the catalyst face, which is critical for establishing the required cis-diastereoselectivity (3aR,7aS) of the bridgehead carbons.
Self-Validation: Monitor the reaction via 1H-NMR. The protocol is validated when the aromatic pyridine protons (typically 7.0–8.5 ppm) completely disappear, replaced by upfield aliphatic multiplets (1.5–3.5 ppm).
Q2: During the lactamization step, I am isolating mostly polymeric/oligomeric byproducts instead of the target bicyclic lactam. What is going wrong?Causality & Solution: You are experiencing competing intermolecular aminolysis. The formation of the 5-membered gamma-lactam requires the C3-amine to react with the C4-acetic acid (or ester) group. If the concentration is too high, the amine of one molecule will react with the ester of another, forming linear polyamides.
The Fix: Apply the Ziegler-Ruggli high dilution principle ()[4]. Run the cyclization at a concentration of ≤0.05 M. While this requires larger solvent volumes, it drastically reduces the probability of intermolecular collisions, allowing the thermodynamically favored intramolecular ring closure to dominate.
Self-Validation: Perform LC-MS on the crude mixture. The presence of mass peaks corresponding to [2M+H]+ or [3M+H]+ indicates your concentration is still too high.
Q3: Why is it necessary to protect the piperidine nitrogen (N6) before cyclization?Causality & Solution: The intermediate contains two nucleophilic centers: the primary amine (designated for lactamization) and the secondary piperidine nitrogen (N6). Because the secondary ring amine is highly basic and nucleophilic, N6 can participate in unwanted intermolecular cross-coupling or degrade the catalyst in subsequent steps.
The Fix: Temporarily mask the N6 position using a tert-butyloxycarbonyl (Boc) group. The steric bulk of the Boc group prevents N6 from interfering, ensuring that only the primary amine participates in the lactamization. The Boc group can be quantitatively removed later using HCl in dioxane to yield the final hydrochloride salt[1].
Section 2: Quantitative Data & Optimization
To illustrate the impact of reaction conditions on the lactamization yield, the following table summarizes our optimization data for the cyclization of 1-Boc-cis-3-amino-piperidine-4-acetic acid ethyl ester:
Condition
Solvent
Temp (°C)
Concentration
Catalyst/Base
Yield (%)
Primary Observation
A
Ethanol
78
0.50 M
DIPEA (1.2 eq)
35%
Heavy intermolecular oligomerization
B
Toluene
110
0.50 M
DIPEA (0.2 eq)
42%
Moderate yield, thermal degradation
C
Toluene
110
0.05 M
DIPEA (0.2 eq)
78%
Clean intramolecular cyclization
D
DMF
25
0.05 M
HATU / DIPEA
85%
Rapid closure (requires free acid precursor)
Data demonstrates that high dilution (0.05 M) is the most critical variable for maximizing the yield of the bicyclic scaffold.
Section 3: Standardized Experimental Protocols
Protocol A: Catalytic Hydrogenation (Formation of the cis-Piperidine Core)
Preparation: In a high-pressure Parr reactor, dissolve 10.0 mmol of 3-amino-4-pyridineacetic acid ethyl ester in 50 mL of glacial acetic acid.
Catalyst Addition: Carefully add 10 mol% of Platinum(IV) oxide (PtO2). Safety Note: PtO2 can be pyrophoric in the presence of solvent vapors; purge the vessel with N2 prior to addition.
Hydrogenation: Purge the reactor with N2 (3x), followed by H2 (3x). Pressurize the vessel to 60 psi with H2 gas.
Agitation: Agitate the mixture at 25°C for 24 hours.
Validation & Workup: Vent the H2 gas and purge with N2. Filter the mixture through a tightly packed Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the cis-piperidine intermediate as an acetate salt.
Self-Validation Check: Confirm complete reduction via LC-MS (target mass + 6 Da).
Dilution: Dissolve 5.0 mmol of the N-Boc protected cis-piperidine intermediate in 100 mL of anhydrous toluene (achieving the critical 0.05 M concentration).
Base Addition: Add 1.0 mmol (0.2 eq) of N,N-Diisopropylethylamine (DIPEA).
Reflux: Heat the reaction to 110°C under an inert atmosphere. Attach a Dean-Stark apparatus to continuously remove the liberated ethanol, driving the equilibrium toward the lactam.
Monitoring: Stir at reflux for 16 hours.
Self-Validation Check: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms completion.
Workup: Cool to room temperature. Wash the organic layer with 1M HCl (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography to isolate the N-Boc-octahydro-1H-pyrrolo[2,3-c]pyridin-2-one.
References
Organic Reactions Vol VII: The High Dilution Principle - Internet Archive. URL: [Link]
Technical Support Center: Troubleshooting Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one Synthesis
Welcome to the Application Support Portal. As a privileged saturated bicyclic scaffold, Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is critical in the development of kinase inhibitors, heterobifunctional degraders (PROTACs)...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Portal. As a privileged saturated bicyclic scaffold, Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is critical in the development of kinase inhibitors, heterobifunctional degraders (PROTACs), and other targeted therapies[1].
The most robust preparative route for this scaffold is the catalytic hydrogenation of an aromatic precursor, typically 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one[2]. However, achieving high diastereoselectivity for the desired cis-fused isomer—specifically rac-(3aR,7aS)—while suppressing side reactions requires strict control over thermodynamic and kinetic parameters. This guide addresses the most common impurities encountered during this workflow and provides validated, step-by-step resolutions.
Diagnostic Summary of Common Impurities
To facilitate rapid LC-MS/NMR troubleshooting, all major quantitative impurity data and their mechanistic origins are summarized below.
*ΔRT = Relative retention time shift on a standard Reverse-Phase C18 column (Acidic Mobile Phase).
In-Depth Troubleshooting FAQs
Q1: My LC-MS shows the correct mass (m/z 141), but ¹H NMR indicates a mixture of diastereomers. How do I enrich the cis-fused (3aR,7aS) isomer?Expertise & Experience: The saturation of the planar pyrrolopyridine core proceeds initially via syn-addition of hydrogen. However, if you are using Palladium on Carbon (Pd/C) in a neutral solvent like methanol, the reaction undergoes reversible hydrogenation/dehydrogenation steps at the metal surface. This allows the molecule to thermodynamically equilibrate to the more stable trans-fused isomer.
Self-Validating Protocol: To enforce kinetic control, switch your catalyst to Adams' catalyst (PtO₂) and use glacial acetic acid as the solvent. The acidic medium protonates the pyridine nitrogen, altering the facial sterics and strongly favoring the kinetic cis-fusion. Validate your success by checking the ¹H NMR bridgehead protons (H-3a and H-7a); the cis coupling constants (typically J ≈ 6–8 Hz) will distinctly differ from the trans coupling constants (J ≈ 10–12 Hz).
Q2: I am observing a significant +18 Da impurity (m/z 159). What causes this, and how can I reverse it?Expertise & Experience: A mass of 159 corresponds to 3-(aminomethyl)piperidine-4-carboxylic acid. This is the ring-opened hydrolysis product of your lactam. Bicyclic lactams possess inherent ring strain; if your hydrogenation solvent contains trace water and is even slightly basic, or if you utilize an aggressive aqueous workup, the lactam will hydrolyze.
Self-Validating Protocol: Ensure absolute anhydrous conditions during hydrogenation. If the ring-opened impurity is already present in your crude mixture, do not discard the batch. You can self-correct the error by suspending the crude mixture in toluene, adding a catalytic amount of p-toluenesulfonic acid (pTSA), and refluxing using a Dean-Stark trap. Monitor the reaction via LC-MS; the m/z 159 peak will quantitatively convert back to m/z 141 as water is azeotropically removed.
Q3: The reaction stalls at a partially reduced intermediate (m/z 145). Adding more Pd/C doesn't help. Why?Expertise & Experience: The starting 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one often carries over trace impurities from its own upstream synthesis (e.g., residual cross-coupling palladium, halides, or sulfur compounds). These contaminants strongly coordinate to and permanently poison the active sites of your hydrogenation catalyst. Adding more catalyst to a poisoned system yields diminishing returns.
Self-Validating Protocol: Before hydrogenation, dissolve your precursor in a compatible solvent and pass it through a short pad of silica gel, or treat it with a metal scavenger. Alternatively, switch to Rhodium on Carbon (Rh/C), which is highly efficient for pyridine ring reductions and significantly more resistant to mild poisons than Palladium.
Mechanistic Workflow Diagram
Mechanistic pathway of pyrrolo[2,3-c]pyridin-2-one hydrogenation and common impurity formations.
Standardized Experimental Protocols
Protocol A: Optimized Hydrogenation for cis-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one
This protocol is designed to maximize the kinetic cis-isomer and prevent lactam hydrolysis. The product is isolated as a hydrochloride salt (CAS 2138246-04-3) to ensure bench stability[3].
Precursor Preparation: Dissolve 1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one (10.0 g, 74.5 mmol) in anhydrous glacial acetic acid (100 mL) within a Parr hydrogenation flask. Ensure the precursor has been pre-filtered through a silica plug to remove catalyst poisons.
Catalyst Addition: Purge the flask with N₂ gas for 5 minutes. Carefully add PtO₂ (Adams' catalyst, 0.5 g, 5 wt%). Caution: PtO₂ can ignite flammable solvents in the presence of H₂; always add under an inert atmosphere.
Hydrogenation: Evacuate and backfill the flask with H₂ three times. Pressurize the vessel to 50 psi H₂ and agitate vigorously at 25 °C for 12–16 hours.
Reaction Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the starting material (m/z 135) and the tetrahydro intermediate (m/z 139) are completely consumed.
Filtration: Purge the system with N₂. Filter the crude mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the filter cake with anhydrous methanol (50 mL).
Salt Formation & Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid. Dissolve the resulting viscous oil in anhydrous ethanol (50 mL) and cool to 0 °C. Dropwise, add 2M HCl in diethyl ether (40 mL). Collect the precipitated hydrochloride salt via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
Protocol B: Dean-Stark Recyclization of Ring-Opened Impurities
Suspend the crude mixture containing the m/z 159 impurity in anhydrous toluene (10 mL per gram of crude).
Technical Support Center: Optimizing HPLC Purification for Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one
Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the HPLC purification of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one. This document is designed for researchers and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the HPLC purification of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one. This document is designed for researchers and drug development professionals to provide in-depth, actionable guidance for developing robust purification methods and troubleshooting common challenges. As a bicyclic lactam with basic properties, this molecule presents unique chromatographic behavior that requires careful consideration of column chemistry, mobile phase pH, and potential secondary interactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one.
Q1: What are the key physicochemical properties of this compound that influence HPLC purification?
A1: Understanding the molecule's structure is the first step. Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one is a relatively polar, basic compound. The key features are:
A Basic Secondary Amine: The nitrogen atom in the saturated piperidine ring is basic. Its ionization state is highly dependent on the mobile phase pH.[1] At low pH, it will be protonated (positively charged), while at high pH, it will be in its neutral form. This is the primary handle for manipulating retention and peak shape.
Polarity: The presence of the lactam carbonyl and two nitrogen atoms makes the molecule quite polar, suggesting that reversed-phase chromatography will require mobile phases with a high aqueous content.
Chirality: The molecule contains multiple stereocenters. If you are working with a racemic or diastereomeric mixture, chiral chromatography will be necessary for separation.[2][3]
UV Absorbance: The molecule lacks a strong chromophore, so UV detection might be challenging at low concentrations. Detection at low wavelengths (e.g., <220 nm) will be necessary, which places constraints on the mobile phase additives that can be used.[4][5]
Q2: Which HPLC mode is the best starting point: Reversed-Phase, Normal-Phase, or HILIC?
A2: Reversed-Phase (RP-HPLC) is the most practical and recommended starting point. The compound's polarity is well-suited for modern aqueous-stable C18 or polar-embedded phases. RP-HPLC offers excellent reproducibility and a wide range of columns and conditions to modulate selectivity. Normal-Phase (NP-HPLC) can also be used but is often more sensitive to water content and may provide less reproducible results. HILIC is an option for highly polar analogs but can be more complex to optimize initially.
Q3: Is this compound suitable for LC-MS analysis, and what buffers should I use?
A3: Yes, it is highly suitable for LC-MS, especially with electrospray ionization (ESI) in positive mode due to the basic nitrogen. For LC-MS compatibility, you must use volatile mobile phase additives.[4] Non-volatile buffers like phosphate will contaminate the mass spectrometer.[5]
Low pH: 0.1% Formic Acid or 0.1% Acetic Acid in water/acetonitrile are the most common choices.[5][6]
Mid-to-High pH: Ammonium acetate or ammonium formate (effective buffer range pH 3.8-5.8 and 2.8-4.8, respectively) and ammonium bicarbonate (effective buffer range pH 8-11) are excellent volatile options.[7][8]
Section 2: Systematic Method Development Workflow
Developing a purification method should be a logical, stepwise process. The goal is to find the optimal balance between resolution, peak shape, loading capacity, and analysis time.
Caption: A systematic workflow for HPLC method development.
Recommended Starting Conditions
This table provides robust starting points for your initial screening experiments.
Parameter
Condition 1 (Low pH, MS-Compatible)
Condition 2 (High pH, MS-Compatible)
Notes
Column
C18 or Polar-Embedded C18 (e.g., Waters XBridge BEH C18, Phenomenex Luna Omega Polar C18), 5 µm
High-pH stable columns are critical to prevent silica dissolution above pH 7.
Mobile Phase A
0.1% Formic Acid in Water
10 mM Ammonium Bicarbonate in Water, pH 9.5
Formic acid protonates the analyte and silanols, improving peak shape.[5] High pH neutralizes the analyte, increasing retention.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
10 mM Ammonium Bicarbonate in Acetonitrile, pH 9.5
Acetonitrile often provides better peak shape and lower backpressure than methanol.[1]
Gradient
5% to 95% B over 15 minutes
5% to 95% B over 15 minutes
A broad scouting gradient is essential to determine the elution profile.
Flow Rate
1.0 mL/min (for 4.6 mm ID column)
1.0 mL/min (for 4.6 mm ID column)
Adjust proportionally for different column diameters.
Temperature
30-40 °C
30-40 °C
Elevated temperature can improve peak shape and reduce viscosity but may affect column stability at high pH.
Detection
UV at 210-220 nm or MS (ESI+)
UV at 210-220 nm or MS (ESI+)
Low UV wavelength is necessary due to the lack of a strong chromophore.
Section 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific issues you may encounter.
Problem Area: Poor Peak Shape
Q: My peak for Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one is tailing significantly. What are the likely causes and how do I fix it?
A: Peak tailing for a basic compound like this is almost always caused by secondary interactions between the protonated amine and negatively charged residual silanols on the silica-based stationary phase.
Caption: A decision tree for troubleshooting peak tailing.
Detailed Solutions:
Adjust Mobile Phase pH: Lowering the pH (to ~2.5-3.5) with an additive like formic or trifluoroacetic acid protonates the basic nitrogen on your molecule. While this seems counterintuitive, it also protonates the surface silanols, minimizing the ionic interaction that causes tailing.
Increase Buffer Concentration: A higher buffer concentration can help to shield the silanol interactions and maintain a consistent pH at the column surface, improving peak symmetry.[9]
Use a Modern, High-Purity Column: Modern columns use higher purity silica with fewer metal contaminants and are more exhaustively end-capped, resulting in significantly reduced silanol activity. Columns with polar-embedded groups can also help shield silanol interactions.
Switch to High pH: An alternative approach is to use a high-pH mobile phase (e.g., pH 9-10 with ammonium bicarbonate) on a pH-stable column.[5] At high pH, the analyte is neutral, eliminating the ionic interaction with silanols. This often increases retention, which can be beneficial for purification.
Q: My peak is fronting. What does this indicate?
A: Peak fronting is typically a sign of sample overload , especially in preparative chromatography. The stationary phase becomes saturated at the peak's center, causing molecules to travel faster down the column.
Solution: Reduce the mass of sample loaded onto the column. Perform a loading study by injecting increasing amounts of your sample until you observe peak distortion. Another potential cause is a mismatch between the sample solvent and the mobile phase; if the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause fronting.
Q: I'm seeing a split or shouldered peak. What's happening?
A: This can be caused by several factors:
Column Void: A void or channel at the head of the column can cause the sample band to split. This often happens with column aging or pressure shocks. Try reversing and flushing the column (if the manufacturer allows) or replace it.
Sample Solvent Incompatibility: Injecting your sample in a solvent significantly stronger than the mobile phase can cause it to precipitate at the column head or travel through in a distorted band. Solution: Whenever possible, dissolve your sample in the initial mobile phase.
Co-eluting Impurity: The shoulder could be an unresolved impurity. Try optimizing your gradient or changing the mobile phase organic modifier (e.g., from acetonitrile to methanol) or pH to alter selectivity.[10]
Problem Area: Chiral Separation
Q: My synthesis produces a mixture of stereoisomers. How can I separate them?
A: Separation of enantiomers or diastereomers requires a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP) .[2][11]
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely versatile and a good starting point for screening.[3][12]
Mobile Phase Mode: Chiral separations are often developed in Normal Phase (e.g., Hexane/Ethanol) or Polar Organic mode (e.g., Acetonitrile/Methanol).[12] However, reversed-phase methods are also possible and may be preferred for preparative work due to solvent considerations.
Method Development: Chiral method development is largely empirical.[3] You will need to screen several different CSPs and mobile phase combinations to find the optimal conditions for your specific molecule.
Experimental Protocol: Preparation of a Volatile Mobile Phase
This protocol details the preparation of a common, MS-friendly mobile phase for reversed-phase HPLC.
Objective: To prepare 1 L of Mobile Phase A (10 mM Ammonium Formate in Water, pH ~3.8) and 1 L of Mobile Phase B (10 mM Ammonium Formate in 90:10 Acetonitrile:Water).
Materials:
HPLC-grade water (18 MΩ·cm resistivity or better)[4]
HPLC-grade acetonitrile
LC-MS grade ammonium formate
LC-MS grade formic acid
Sterile, filtered 1 L glass bottles
0.22 µm membrane filter
Procedure:
Prepare Mobile Phase A (Aqueous):
a. Measure approximately 950 mL of HPLC-grade water into a clean 1 L bottle.
b. Weigh out 0.63 g of ammonium formate and add it to the water.
c. Stir until fully dissolved.
d. Check the pH. Use a few drops of formic acid to adjust the pH to approximately 3.8 if needed.
e. Add water to bring the final volume to exactly 1 L.
f. Filter the entire solution through a 0.22 µm membrane filter to remove particulates.
g. Degas the mobile phase using sonication or vacuum degassing for 15-20 minutes.[13]
Prepare Mobile Phase B (Organic):
a. Measure 900 mL of HPLC-grade acetonitrile into a clean 1 L bottle.
b. Measure 100 mL of the prepared Mobile Phase A and add it to the acetonitrile.
c. Mix thoroughly. This solution does not typically require additional filtering if the starting components were filtered.
d. Degas the mobile phase as described above.
System Setup:
a. Clearly label both bottles.
b. Place the appropriate solvent lines into the bottles, ensuring the inlet frits are submerged.
c. Purge the HPLC pumps thoroughly with the new mobile phases before starting your analysis.
References
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
LCGC International. (n.d.). Buffer Considerations for LC and LC–MS. Retrieved from [Link]
KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. Retrieved from [Link]
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
Chrom Tech. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
Lab-Training. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
RSC Publishing. (n.d.). Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using experimental design methodology. Retrieved from [Link]
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]
Analytical Methods in Environmental Chemistry Journal. (n.d.). Rapid analysis and separation of fifteen beta-lactam drugs Using Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]
SIELC Technologies. (2018, February 17). Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column. Retrieved from [Link]
MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
AWS. (n.d.). 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. Retrieved from [Link]
MDPI. (2025, November 13). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Retrieved from [Link]
preventing degradation of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I approach compound stability not as a passive storage issue, but as an active chemical system.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I approach compound stability not as a passive storage issue, but as an active chemical system. Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one is a highly versatile, saturated bicyclic scaffold frequently utilized in the development of kinase inhibitors and targeted therapeutics[1].
However, its unique structural topology—a secondary amine (piperidine) fused to a lactam (pyrrolidin-2-one)—creates competing vulnerabilities. To ensure absolute experimental reproducibility, researchers must understand the causality behind its degradation and implement self-validating storage protocols.
Mechanistic Causality of Degradation
Understanding why a compound degrades is the first step in preventing it. Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one possesses two distinct reactive centers, each governed by different environmental triggers:
Pathway A: Oxidative Degradation of the Piperidine Ring
The secondary amine within the piperidine ring is highly susceptible to photo-oxidation and autoxidation. Exposure to atmospheric oxygen and ambient light initiates radical hydrogen abstraction (H-abstraction) at the N-H bond or adjacent C-H bonds. This leads to the formation of N-oxides or ring-opened imines (e.g., 2,3,4,5-tetrahydropyridine derivatives)[2][3]. Trace metal ions in non-HPLC grade solvents can act as catalysts, exponentially accelerating this oxidative cascade[2].
Pathway B: Nucleophilic Hydrolysis of the Pyrrolidin-2-one Ring
The lactam (pyrrolidin-2-one) moiety is vulnerable to nucleophilic attack by water. While pyrrolidin-2-one derivatives are generally more stable than their linear anhydride counterparts, prolonged exposure to moisture—especially under slightly acidic or basic conditions—will force the ring to open, yielding a linear amino acid derivative[4].
Degradation Pathways & Preventative Logic
Degradation pathways of Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one and targeted preventative strategies.
Troubleshooting FAQs
Q1: My Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one powder is slowly turning yellow/brown during room-temperature storage. What is happening?A1: This discoloration is a classic macroscopic indicator of piperidine ring oxidation. Ambient light provides the activation energy required for atmospheric oxygen to abstract hydrogen from the piperidine nitrogen, forming colored imine byproducts and N-oxides[2][5]. Solution: Immediately transfer the remaining batch to an amber glass vial, purge the headspace with Argon, and store at -20°C.
Q2: During LC-MS quality control, I detected a secondary peak with a mass shift of exactly +18 Da. Is this an impurity from synthesis?A2: If the peak increases over time, it is not a synthetic impurity; it is a degradation product. A +18 Da shift corresponds to the addition of water (H₂O), indicating that the pyrrolidin-2-one (lactam) ring has hydrolyzed into a linear amino acid. This occurs when the compound is repeatedly exposed to ambient humidity.
Q3: Suppliers often provide this compound as a Hydrochloride (HCl) salt. Should I neutralize it to the free base for long-term storage?A3: Absolutely not. The HCl salt (CAS 2138246-04-3) is intentionally formulated to enhance stability[1]. Protonating the piperidine nitrogen drastically reduces its electron density, effectively shutting down the oxidative H-abstraction pathway[3]. However, be aware of the trade-off: salts are inherently more hygroscopic. While the HCl salt prevents oxidation, it actively attracts moisture, increasing the risk of lactam hydrolysis if not stored in a desiccator.
Quantitative Storage Data
To ensure self-validating experimental conditions, adhere strictly to the empirical storage thresholds outlined below.
Repeated freeze-thaw cycles and ambient air exposure are the primary drivers of degradation. To establish a self-validating storage system, utilize the following protocol to prepare single-use aliquots.
Phase 1: Preparation and Dissolution
Equilibrate the bulk vial of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one (HCl salt) to room temperature inside a desiccator to prevent condensation.
Dissolve the compound in anhydrous, HPLC-grade solvent (e.g., LC-MS grade Water/Acetonitrile mix) to a stock concentration of 10 mM. Scientific Rationale: Trace metals in low-grade solvents catalyze piperidine oxidation.
Phase 2: Aliquoting and Lyophilization
3. Dispense 100 µL aliquots into individual amber glass vials. Scientific Rationale: Amber glass blocks UV-induced free radical formation.
4. Flash-freeze the vials using liquid nitrogen or a dry ice/acetone bath.
5. Lyophilize (freeze-dry) the aliquots for 24-48 hours until a dry powder is achieved.
Phase 3: Inert Sealing and Validation
6. Before capping, backfill the lyophilizer chamber or individual vials with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the powder).
7. Seal with PTFE-lined caps. Store immediately at -20°C.
8. Self-Validation Step: Reconstitute one random aliquot at Day 0 and another at Day 30. Run both through LC-MS. The Area Under the Curve (AUC) for the parent mass must remain >99%, with no appearance of the +18 Da (hydrolysis) or +16 Da (N-oxide) peaks.
References
Nielsen, C. J., et al. "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions". The Journal of Physical Chemistry A, National Center for Biotechnology Information (PMC). Available at:[Link]
Köse, M., & Orhan, E. "Comparison of photochromic properties and thermal stabilities of fulgide, fulgimide, and benzimidazole[1,2-a]pyrrolidin-2-one". Turkish Journal of Chemistry, TÜBİTAK Academic Journals. Available at:[Link]
Methodology: Unveiling Binding Affinity through Surface Plasmon Resonance (SPR)
An In-Depth Comparative Guide to the Binding Affinity of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one Analogs as Kinase Inhibitors In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can s...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Binding Affinity of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. The Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one core is one such privileged structure, offering a rigid, three-dimensional framework that is amenable to diverse chemical modifications.[1] This guide provides a comprehensive comparison of the binding affinities of a series of rationally designed analogs based on this scaffold, with a focus on their potential as kinase inhibitors. The pyrrolopyridine core is a recurring motif in a multitude of biologically active compounds, including those targeting kinases, which are pivotal enzymes in cellular signaling pathways and are frequently dysregulated in diseases such as cancer and autoimmune disorders.[2][3][4][5][6]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental methodologies for accurately determining binding affinity, present a comparative analysis of a hypothetical series of analogs, and discuss the structure-activity relationships (SAR) that govern their interaction with a representative kinase target. The insights provided herein are designed to facilitate the rational design of next-generation inhibitors with improved potency and selectivity.
To quantitatively assess the binding affinity of our Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one analogs, we employ Surface Plasmon Resonance (SPR), a powerful and label-free optical technique for real-time monitoring of biomolecular interactions.[7][8][9][10][11] SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (our small molecule analog) to an immobilized ligand (the target kinase). This allows for the determination of key kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).[7] A lower KD value signifies a higher binding affinity.[12]
The choice of SPR is predicated on its high sensitivity, low sample consumption, and the ability to provide real-time kinetic data, which offers deeper insights into the binding mechanism compared to endpoint assays.[11]
Detailed Step-by-Step SPR Protocol for Kinase-Inhibitor Binding Analysis
The following protocol outlines the key steps for assessing the binding affinity of the Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one analogs to a target kinase.
1. Preparation of the Sensor Chip and Ligand Immobilization:
Rationale: Covalent immobilization of the target kinase to the sensor chip surface is a critical step to ensure a stable and reproducible baseline for binding measurements.
Procedure:
A carboxymethylated dextran sensor chip (CM5) is activated with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
The target kinase, diluted in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface. The protein is covalently coupled to the dextran matrix via amine coupling.
Remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.
A reference flow cell is prepared in the same way but without the injection of the kinase to serve as a control for non-specific binding and bulk refractive index changes.[10]
2. Analyte Preparation and Injection:
Rationale: A serial dilution of the small molecule analogs is necessary to determine the concentration-dependent binding and to accurately calculate the kinetic parameters.
Procedure:
Stock solutions of the Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one analogs are prepared in 100% DMSO.
A dilution series is prepared in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO) to cover a concentration range that brackets the expected KD.
Each concentration is injected over the reference and kinase-immobilized flow cells at a constant flow rate.
3. Data Acquisition and Analysis:
Rationale: The sensorgram, a plot of the SPR response (in Resonance Units, RU) versus time, provides the raw data for kinetic analysis.[9]
Procedure:
The association phase is monitored during the injection of the analyte, followed by a dissociation phase where the running buffer flows over the chip.
The sensorgram from the reference flow cell is subtracted from the sensorgram of the kinase-immobilized flow cell to obtain the specific binding signal.
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the ka, kd, and KD values.[7]
Figure 1: Experimental workflow for determining binding affinity using SPR.
Comparative Analysis of Binding Affinities
To illustrate the process of structure-activity relationship (SAR) analysis, we present hypothetical binding affinity data for a series of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one analogs against a representative kinase, Janus Kinase 1 (JAK1). These analogs feature systematic modifications at the R1 and R2 positions of the core scaffold.
Analog ID
R1 Substitution
R2 Substitution
KD (nM)
A-1
H
H
1500
A-2
Methyl
H
850
A-3
Ethyl
H
920
A-4
Phenyl
H
350
A-5
4-Fluorophenyl
H
120
B-1
H
Methyl
1200
B-2
H
Phenyl
450
B-3
H
4-Chlorophenyl
280
C-1
Methyl
Phenyl
200
C-2
4-Fluorophenyl
4-Chlorophenyl
50
Structure-Activity Relationship (SAR) Discussion
The hypothetical data in the table above allows for a rational discussion of the structure-activity relationships of these analogs:
Impact of R1 Substitution: A comparison of analogs A-1 through A-5 suggests that substitution at the R1 position is generally favorable for binding affinity. The introduction of a small alkyl group like methyl (A-2 ) improves affinity compared to the unsubstituted analog (A-1 ). However, a larger alkyl group like ethyl (A-3 ) is slightly less beneficial, indicating a potential steric clash in the binding pocket. Aromatic substitutions at R1 lead to a significant increase in affinity, with the phenyl group in A-4 providing a substantial improvement. The addition of a fluorine atom to the phenyl ring (A-5 ) further enhances binding, likely due to favorable halogen bonding interactions with the protein.
Impact of R2 Substitution: Similarly, modifications at the R2 position, as seen in analogs B-1 to B-3 , also influence binding affinity. A methyl group (B-1 ) offers a modest improvement over the unsubstituted parent compound. A phenyl ring at R2 (B-2 ) is more advantageous, and the addition of a chlorine atom (B-3 ) further increases potency, again suggesting the importance of halogen interactions.
Synergistic Effects: The combination of favorable substitutions at both R1 and R2 positions leads to the most potent analogs. For instance, C-1 , which combines the methyl group from A-2 and the phenyl group from B-2 , shows a greater affinity than either of the single-substitution analogs. The most potent compound in this hypothetical series, C-2 , incorporates the beneficial 4-fluorophenyl group at R1 and the 4-chlorophenyl group at R2, resulting in a low nanomolar binding affinity. This highlights a synergistic effect where both substitutions contribute favorably to the overall binding energy.
Biological Context: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as in certain cancers. Therefore, inhibitors of JAKs are of significant therapeutic interest. The following diagram illustrates the canonical JAK-STAT signaling pathway.
Figure 2: The JAK-STAT signaling pathway and the point of intervention for our kinase inhibitors.
Conclusion
This guide has provided a comprehensive framework for comparing the binding affinities of novel Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one analogs. Through the detailed application of Surface Plasmon Resonance and the analysis of a hypothetical dataset, we have demonstrated how structure-activity relationships can be elucidated to guide the rational design of potent kinase inhibitors. The synergistic effects observed with combined substitutions at the R1 and R2 positions underscore the importance of a multi-pronged approach to lead optimization.
Future work should focus on the synthesis and experimental validation of these and other analogs to confirm the hypothesized SAR. Furthermore, selectivity profiling against a panel of kinases will be crucial to ensure the development of safe and effective therapeutic candidates. The Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one scaffold holds considerable promise, and a systematic exploration of its chemical space is warranted.
References
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2017). Journal of Visualized Experiments. Retrieved from [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Radioligand binding assays. (2014). Bio-protocol. Retrieved from [Link]
Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). Molecular Biology of the Cell. Retrieved from [Link]
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2014). Bio-protocol. Retrieved from [Link]
FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]
Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025). Molecules. Retrieved from [Link]
Radioligand binding methods: practical guide and tips. (1993). American Journal of Physiology-Cell Physiology. Retrieved from [Link]
Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. (2007). Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]
How to measure and evaluate binding affinities. (2020). eLife. Retrieved from [Link]
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (2019). Methods in Molecular Biology. Retrieved from [Link]
Biocompare. (2018, March 1). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Retrieved from [Link]
ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. (2022, August 23). YouTube. Retrieved from [Link]
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. (2012). Asian Journal of Chemistry. Retrieved from [Link]
Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. (2019). Journal of Receptors and Signal Transduction. Retrieved from [Link]
Design, synthesis, and studies on the structure activity relationships of certain pyrrolo[2,3-d]pyrimidine nucleosides and structurally related analogs as potential antineoplastic and antiviral agents. (1991). Il Farmaco. Retrieved from [Link]
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules. Retrieved from [Link]
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2023). ACS Medicinal Chemistry Letters. Retrieved from [Link]
Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof. (2015). Google Patents.
Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. Retrieved from [Link]
Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof. (2017). Google Patents.
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). Molecules. Retrieved from [Link]
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Molecules. Retrieved from [Link]
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Design, Synthesis, and Biological Activity of Novel Octahydro-1Hpyrrolo[3,2-c]pyridine Derivatives as C-C Chemokine Receptor Type 5 (CCR5) Antagonists. (2010). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2024). Semantic Scholar. Retrieved from [Link]
Octahydro-1h-pyrrolo[3,4-c]pyridine. (n.d.). PubChem. Retrieved from [Link]
High-Resolution Mass Spectrometry Validation and Scaffold Comparison Guide: Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one
As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for drug discovery pipelines. The transition from flat, aromatic rings to sp3-rich, three-dimensional architectures has revolutionized tar...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for drug discovery pipelines. The transition from flat, aromatic rings to sp3-rich, three-dimensional architectures has revolutionized targeted therapies. Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one (CAS: 2138246-04-3 for the hydrochloride salt) is a saturated, bicyclic pyrrolopyridine scaffold that has become a cornerstone in medicinal chemistry, particularly for developing highly selective kinase inhibitors[1].
However, quantifying these polar, low-molecular-weight (MW 140.19 g/mol ) intermediates in biological matrices presents distinct bioanalytical challenges. This guide objectively compares the structural and mass spectrometric performance of this bicyclic scaffold against monocyclic alternatives, detailing a self-validating, FDA-aligned LC-MS/MS protocol for its rigorous quantification.
Comparative Scaffold Analysis: Bicyclic vs. Monocyclic Architectures
When optimizing a lead compound, researchers often weigh the octahydro-1H-pyrrolo[2,3-c]pyridin-2-one scaffold against simpler monocyclic alternatives like 5-aminopiperidin-2-one or 5-(aminomethyl)pyrrolidin-2-one .
The causality behind the superiority of the bicyclic system lies in its thermodynamics and conformational rigidity. The cis-fused pyrrolopyridine core locks the molecule into a predictable 3D conformation. This rigidity not only enhances hydrogen-bonding interactions within the hinge region of target enzymes (such as JAK1)[2], but it also dictates a highly stable and reproducible fragmentation pattern during electrospray ionization (ESI), which is critical for robust bioanalysis.
Table 1: Scaffold Performance & MS Characteristics Comparison
To design a highly sensitive Multiple Reaction Monitoring (MRM) assay, we must understand the causality of the molecule's gas-phase dissociation. In positive ESI mode, the secondary amine within the piperidine ring of octahydro-1H-pyrrolo[2,3-c]pyridin-2-one readily accepts a proton, yielding a highly stable precursor ion at m/z 141.10 .
Unlike flexible monocyclic amines that undergo chaotic, multi-pathway fragmentation, this rigid bicyclic system directs collision-induced dissociation (CID) down highly predictable routes. The primary fragmentation events are the neutral loss of ammonia (-17 Da) from the piperidine ring and the loss of carbon monoxide (-28 Da) from the lactam moiety. This predictability prevents signal dilution across multiple product ions, maximizing assay sensitivity.
MS/MS Fragmentation Pathway of Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one.
Self-Validating Experimental Protocol: FDA M10 Aligned LC-MS/MS
To guarantee scientific integrity, the bioanalytical method must act as a self-validating system. We adhere strictly to the FDA ICH M10 guidelines for small molecule validation[3], ensuring every variable—from matrix suppression to extraction recovery—is internally monitored.
Procedure: Aliquot 50 µL of biological matrix (e.g., plasma) into a 96-well plate. Add 150 µL of cold acetonitrile (-20°C) containing a stable isotope-labeled internal standard (SIL-IS, e.g., 13C, 15N-labeled analog at 50 ng/mL). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
Causality & Self-Validation: We utilize cold acetonitrile rather than methanol because it provides superior precipitation of plasma proteins, minimizing residual phospholipids that cause ion suppression[4]. The inclusion of the SIL-IS prior to extraction creates a self-validating loop; any evaporative loss, extraction inefficiency, or matrix suppression affects the analyte and IS equally, preserving the quantitative ratio and ensuring absolute accuracy[5].
Step 2: Chromatographic Separation
Procedure: Inject 2 µL of the supernatant onto a Waters Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) maintained at 40°C.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 2% B held for 0.5 min, ramped to 60% B over 4 minutes, flush at 95% B for 1 min, and re-equilibrate. Flow rate: 0.4 mL/min.
Causality: The HSS T3 stationary phase is intentionally selected over a standard C18 column. Its high-strength silica and proprietary end-capping provide enhanced retention for polar, nitrogen-rich heterocycles. This prevents the compound from eluting in the void volume, effectively separating it from early-eluting endogenous salts that cause severe matrix effects[4].
Step 3: ESI-MS/MS Detection
Procedure: Operate the triple quadrupole mass spectrometer in positive ESI mode. Monitor the MRM transitions: m/z 141.10 → 124.08 (Quantifier) and m/z 141.10 → 113.11 (Qualifier).
Causality: The quantifier transition (loss of NH3) is chosen for its superior signal-to-noise ratio, while the qualifier transition confirms structural identity, ensuring no isobaric interference from the biological matrix.
FDA M10 Aligned LC-MS/MS Analytical Workflow for Scaffold Validation.
Quantitative Validation Data
The following table summarizes the validation parameters for Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one, demonstrating its superior analytical behavior compared to highly flexible monocyclic amines. The data confirms full compliance with FDA ICH M10 acceptance criteria[3].
ACS Publications.Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry.
ResolveMass.Essential FDA Guidelines for Bioanalytical Method Validation.
LCGC International.Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
PMC / NIH.An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium.
Technical Comparison Guide: NMR Structural Elucidation of Bicyclic Pyrrolopyridine Scaffolds
Executive Summary As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the challenge of distinguishing closely related saturated bicyclic scaffolds during Structure-Activity Re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the challenge of distinguishing closely related saturated bicyclic scaffolds during Structure-Activity Relationship (SAR) campaigns. Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is a highly privileged building block used in the development of kinase inhibitors and GPCR ligands . However, its synthesis often yields or competes with regioisomeric alternatives, most notably Octahydro-1H-pyrrolo[3,2-c]pyridin-2-one .
Because these two scaffolds are exact mass isomers, mass spectrometry (LC-MS) cannot differentiate them. This guide provides an objective, data-driven comparison of their
1
H and
13
C NMR profiles, detailing a self-validating analytical workflow to definitively assign the correct topology based on inductive deshielding effects and 2D NMR connectivity.
Structural Context & Causality in NMR Shifts
The fundamental difference between the [2,3-c] product and the[3,2-c] alternative lies in the position of the secondary amine within the piperidine ring.
In the[2,3-c] system , the piperidine nitrogen is at position 6. It is flanked by the C5 and C7 methylenes.
In the [3,2-c] system , the piperidine nitrogen is at position 5, flanked by the C4 and C6 methylenes.
The Causality of Chemical Shifts: The electronegative secondary amine exerts a strong inductive effect through the
σ
-bond framework, pulling electron density away from adjacent carbons. This localized electron withdrawal significantly deshields the adjacent
13
C and
1
H nuclei, pushing their resonances downfield (higher ppm). By mapping which specific carbon atoms are deshielded, we can definitively pinpoint the position of the nitrogen atom within the fused bicyclic system.
Fig 1. Structural comparison and NMR deshielding causality in pyrrolopyridine regioisomers.
Comparative NMR Data Analysis
To objectively compare the two scaffolds, we rely on high-resolution NMR data acquired in DMSO-
d6
. DMSO-
d6
is intentionally selected as the solvent because it strongly hydrogen-bonds with the exchangeable lactam (N1-H) and amine (N-H) protons. This prevents rapid chemical exchange, locking the protons in place so they can be observed as distinct, broad singlets rather than being lost to the baseline .
Table 1:
1
H NMR Chemical Shift Comparison (600 MHz, DMSO-
d6
)
Note: Chemical shifts (
δ
) are reported in ppm. Multiplicities are simplified for clarity.
To ensure absolute trustworthiness in your structural assignment, 1D NMR alone is insufficient due to the overlapping nature of aliphatic multiplets. The following step-by-step methodology utilizes 2D Heteronuclear Multiple Bond Correlation (HMBC) to create a self-validating logic loop.
Step-by-Step Methodology
Sample Preparation: Weigh exactly 15–20 mg of the purified compound. Dissolve completely in 0.6 mL of DMSO-
d6
(99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
1D
1
H NMR Acquisition: Acquire the spectrum at 600 MHz. Use a minimum of 16 scans with a relaxation delay (D1) of 1.0 second to ensure accurate integration of the aliphatic protons.
1D
13
C NMR Acquisition: Acquire at 150 MHz using proton decoupling (WALTZ-16). Use 1024 scans and a D1 of 2.0 seconds to achieve an adequate signal-to-noise ratio for the quaternary lactam carbonyl (C2).
2D HSQC Acquisition: Run a
1
H-
13
C HSQC experiment to map all directly bonded protons to their respective carbons. This separates the overlapping
1
H multiplets by spreading them across the
13
C dimension.
2D HMBC Acquisition (The Validation Step): Run a
1
H-
13
C HMBC experiment optimized for long-range couplings (
3JCH≈8
Hz).
Causality Check: Locate the C2 carbonyl carbon (~177 ppm). Look for a 3-bond correlation to the protons on C4. If C4 is an aliphatic methylene (~27 ppm / 1.5 ppm), you have the [2,3-c] product. If C4 is a deshielded methylene next to a nitrogen (~49 ppm / 2.9 ppm), you have the [3,2-c] alternative.
Fig 2. Self-validating NMR workflow for structural elucidation of bicyclic lactams.
Conclusion
While Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one and its [3,2-c] alternative share identical molecular weights and similar functional groups, their performance as pharmaceutical building blocks is entirely dependent on their distinct 3D topologies. By leveraging the inductive deshielding effects of the piperidine nitrogen and validating the connectivity through HMBC correlations, researchers can confidently and objectively confirm the identity of their synthesized scaffolds.
References
Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Source: Google Patents (CN104402879B)
A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride
Source: Asian Journal of Chemistry
URL:[Link]
Comparative
Benchmarking Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one Synthesis: A Comparative Guide to Bicyclic Lactam Assembly
Executive Summary The octahydro-1H-pyrrolo[2,3-c]pyridin-2-one scaffold is a privileged, saturated bicyclic heterocyclic compound heavily utilized in modern drug discovery. Characterized by a fused pyrrolidin-2-one (lact...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The octahydro-1H-pyrrolo[2,3-c]pyridin-2-one scaffold is a privileged, saturated bicyclic heterocyclic compound heavily utilized in modern drug discovery. Characterized by a fused pyrrolidin-2-one (lactam) and piperidine ring system, this rigidified 3D structure is instrumental in the development of highly selective kinase inhibitors, notably targeting Glycogen Synthase Kinase-3β (GSK-3β) and Janus Kinase 3 (JAK3)[1].
Because the saturated nature of the ring system dictates the three-dimensional conformation and solubility of the resulting drug candidates, selecting the optimal synthetic pathway is a critical decision in early-stage development[2]. This guide objectively benchmarks the two primary methodologies for constructing this core: Catalytic Hydrogenation (the benchmark) and One-Pot Reductive Cyclization (the alternative).
Mechanistic Logic: Assembly Strategies
The fundamental challenge in synthesizing this bicyclic lactam lies in efficiently fusing a five-membered lactam ring with a six-membered piperidine ring while controlling the relative stereochemistry at the ring junction (typically requiring the cis-fused diastereomer)[2].
Caption: Logical workflow comparing the catalytic hydrogenation benchmark against the reductive cyclization alternative.
Pathway 1: Catalytic Hydrogenation of Aromatic Precursors (The Benchmark)
Catalytic hydrogenation of the corresponding aromatic or partially unsaturated precursor (1H-pyrrolo[2,3-c]pyridin-2-one) is the industry standard for generating the saturated core[2].
Causality & Expert Insights
The pyridine ring is notoriously resistant to hydrogenation under neutral conditions due to its resonance stabilization. By performing the reaction in an acidic medium (such as glacial acetic acid), the pyridinyl nitrogen is protonated. This disrupts the aromatic electron density, significantly lowering the activation energy required for complete saturation. Furthermore, heterogeneous catalysis on metal surfaces (like Pd/C) inherently proceeds via syn-addition of hydrogen, reliably establishing the thermodynamically preferred cis-fused (3aR,7aS / 3aS,7aR) stereocenters[1].
Self-Validating Experimental Protocol
Preparation: Suspend 1H-pyrrolo[2,3-c]pyridin-2-one (1.0 eq) in glacial acetic acid (0.2 M concentration).
Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt%) under a strict argon atmosphere to prevent solvent ignition.
Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge the vessel with H₂ gas three times, then pressurize to 60 psi. Heat the reaction to 60°C with vigorous stirring.
In-Process Control (Validation): Monitor the reaction via LC-MS. The reaction is deemed complete when hydrogen uptake ceases and the [M+H]⁺ peak of the aromatic starting material (m/z ~135) is entirely replaced by the saturated product peak (m/z ~141).
Workup: Filter the hot mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Triturate the resulting residue with diethyl ether to afford the product as an acetate salt, which can be converted to the hydrochloride salt via treatment with HCl in dioxane.
Pathway 2: One-Pot Reductive Cyclization (The Alternative)
An elegant alternative to handling potentially unstable aromatic pyrrolopyridinones is the bottom-up construction of the lactam ring onto a pre-existing piperidine scaffold. This is achieved via a cascade reductive cyclization of a cyanomethylpiperidine intermediate[2],[3].
Causality & Expert Insights
This pathway leverages the predictable reactivity of nitriles and esters. The process begins with the alkylation of a piperidine-3-carboxylate with a haloacetonitrile. The critical step is the subsequent reduction. Raney Nickel is the catalyst of choice here; unlike Pd/C, which often stalls at the imine intermediate, Raney Ni efficiently reduces the nitrile all the way to a primary amine. Once formed, this primary amine is perfectly positioned spatially to undergo a spontaneous, intramolecular nucleophilic acyl substitution with the adjacent ester, irreversibly closing the lactam ring[2].
Self-Validating Experimental Protocol
Alkylation: Dissolve ethyl piperidine-3-carboxylate (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF. Add bromoacetonitrile (1.1 eq) dropwise at 0°C. Stir at room temperature for 4 hours.
Intermediate Validation: Confirm the formation of the cyanomethylpiperidine intermediate via TLC. The intermediate will be ninhydrin-negative (unlike the starting secondary amine). Extract with EtOAc, wash with brine, and concentrate.
Cascade Cyclization: Dissolve the crude intermediate in 7N methanolic ammonia. Add a catalytic amount of Raney Nickel slurry (washed with MeOH).
Causality Note: The presence of excess ammonia is critical to suppress the dimerization of the intermediate primary amine.
Hydrogenation: Stir under an H₂ atmosphere (40 psi) at room temperature for 16 hours.
Workup: Filter the mixture through Celite (Caution: Raney Ni is highly pyrophoric when dry). Concentrate the filtrate and purify via silica gel flash chromatography (DCM:MeOH 9:1) to yield the bicyclic lactam.
Quantitative Benchmarking
The following table summarizes the comparative performance of both pathways based on standard laboratory-scale syntheses.
Metric
Pathway 1: Catalytic Hydrogenation
Pathway 2: Reductive Cyclization
Overall Yield
75 - 85%
55 - 65% (over 2 steps)
Stereoselectivity
Excellent (>95% cis-fused)
Moderate (depends on piperidine precursor)
Step Count
1 Step
2 Steps
Scalability
High (Requires specialized pressure reactors)
High (Milder pressure requirements)
Precursor Cost
High (Aromatic bicyclics are expensive)
Low (Piperidine derivatives are commodity chemicals)
Primary Risk
Over-reduction / Hydrogenolysis of C-N bond
Amine dimerization during nitrile reduction
Biological Application Context
The utility of the octahydro-1H-pyrrolo[2,3-c]pyridin-2-one scaffold is best demonstrated in its application as a conformational lock in kinase inhibitors. For example, when incorporated into 7-chloro-9H-pyrimido[4,5-b]indole derivatives, the rigidified bicycle perfectly occupies the sugar pocket of the ATP-binding site in GSK-3β, leading to a 6-fold increase in inhibitory potency compared to unrigidized piperidine analogs[1].
Caption: Mechanism of action for octahydro-1H-pyrrolo[2,3-c]pyridin-2-one derivatives in the Wnt/GSK-3β signaling pathway.
Conclusion
For researchers prioritizing stereochemical purity and step economy, Pathway 1 (Catalytic Hydrogenation) remains the superior choice, provided the laboratory is equipped for high-pressure hydrogenations in acidic media. Conversely, Pathway 2 (Reductive Cyclization) offers a highly modular, cost-effective alternative that allows for the late-stage functionalization of the piperidine ring, making it highly attractive for generating diverse libraries during the hit-to-lead optimization phase.
References
Benchchem. "Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one - Synthetic Methodologies and Key Derivatives." Benchchem.
Google Patents (CN104402879B). "Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof." Google Patents.
National Institutes of Health (PMC). "Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors." PubMed Central (PMC).
Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is a saturated, bicyclic heterocyclic scaffold heavily utilized in medicinal chemistry, particularly as a privileged intermediate in the synthesis of kinase inhibitors and targete...
Author: BenchChem Technical Support Team. Date: April 2026
Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is a saturated, bicyclic heterocyclic scaffold heavily utilized in medicinal chemistry, particularly as a privileged intermediate in the synthesis of kinase inhibitors and targeted therapeutics [1]. While its structural stability and favorable three-dimensional conformation make it invaluable for drug discovery, these same properties demand rigorous, specialized disposal protocols to prevent environmental persistence and occupational exposure.
As researchers and drug development professionals, ensuring the safe handling and cradle-to-grave destruction of pharmaceutical intermediates is not just a regulatory requirement—it is a cornerstone of scientific integrity. This guide provides a self-validating, step-by-step operational plan for the proper disposal of Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one, grounded in physicochemical principles and U.S. Environmental Protection Agency (EPA) standards.
Physicochemical Profile & Hazard Causality
To design a fail-safe disposal strategy, we must first understand the molecular behavior of the compound. Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one features a pyrrolidine ring fused with a piperidine ring, containing both a basic secondary amine and a lactam (cyclic amide). It is frequently supplied as a hydrochloride salt (CAS: 2138246-04-3) to maximize solubility in polar solvents [1].
Because it is a biologically active nitrogenous heterocycle, it exhibits specific toxicological properties. Based on the Globally Harmonized System (GHS) data for structurally analogous pyrrolopyridine derivatives [2], the operational hazards are summarized below:
Hazard Category
GHS Code
Causality & Operational Implication
Acute Toxicity
H302, H312, H332
The molecule's similarity to purine bases allows rapid biological uptake. Implication: All transfers must occur in a Class II Biological Safety Cabinet (BSC) or fume hood to prevent inhalation of aerosolized powders.
Irritation / Corrosivity
H315, H318
The basicity of the secondary amine can cause severe eye damage and skin irritation. Implication: Mandates the use of splash goggles and double nitrile gloves.
Target Organ Toxicity
H336
Single exposure may cause central nervous system depression. Implication: Spills must be contained immediately without dry sweeping.
Environmental Persistence
N/A (Regulated under RCRA)
The saturated bicyclic ring resists natural microbial degradation. Implication: Strict prohibition against drain disposal; requires high-temperature incineration [3].
Standard Operating Procedure: Disposal & Waste Consolidation
The following step-by-step methodology ensures that the compound is safely neutralized, contained, and prepared for final destruction. This protocol is designed as a self-validating system: each step contains a physical or visual check to confirm success before proceeding.
Phase 1: Point-of-Use Segregation
Causality: Nitrogen-containing heterocycles can undergo violent exothermic oxidation if mixed with strong oxidizers (e.g., peroxides, nitric acid). Furthermore, because the compound is an HCl salt, mixing it with strong acids can liberate toxic hydrogen chloride gas.
Isolate the Waste Stream: Designate a specific waste container exclusively for heterocyclic organic waste.
Verify Compatibility: Ensure the waste container contains NO oxidizing agents, strong acids, or heavy metal catalysts. Validation Step: Check the waste log attached to the container; if any incompatible chemical is listed, initiate a new, empty container.
Phase 2: Primary Containment
Select the Receptacle: Use a High-Density Polyethylene (HDPE) carboy or a PTFE-lined amber glass bottle. Causality: These materials prevent chemical leaching from the polar aprotic solvents (like DMSO or DMF) typically used to dissolve this compound in assays.
Transfer the Waste: Using a dedicated funnel, slowly pour liquid waste into the receptacle. For solid waste (e.g., contaminated pipette tips or weighing paper), place items into a puncture-resistant, biohazard-rated solid waste bin lined with a 6-mil polyethylene bag.
Cap and Vent: Seal the container tightly. If the waste contains volatile solvents, ensure the container is equipped with a pressure-relief vented cap to prevent pressure accumulation.
Phase 3: Labeling and RCRA Compliance
Apply Nomenclature: Label the container explicitly with the full chemical name: "Waste Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one (in [Solvent Name])." Do not use abbreviations.
Apply Hazard Tags: Affix "Toxic" and "Irritant" pictograms. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, pharmaceutical intermediates must be tracked meticulously from generation to destruction [4].
Phase 4: Final Destruction (High-Temperature Incineration)
Causality: The EPA prohibits the drain disposal of pharmaceutical intermediates [3]. Because Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one contains a highly stable C-N bicyclic core and is often complexed as a hydrochloride salt, thermal destruction is the Best Demonstrated Available Technology (BDAT).
EHS Transfer: Transfer the logged container to your Environmental Health and Safety (EHS) department.
Incineration Routing: EHS must route this waste to a licensed hazardous waste incinerator operating at >1,000°C.
Scrubber Requirement: Ensure the facility utilizes alkaline flue-gas scrubbers. Why? Incinerating the HCl salt will generate
NOx
and
HCl
gases; alkaline scrubbers are required to neutralize these byproducts before environmental release.
Visualizing the Disposal Workflow
The following diagram maps the logical relationships and critical safety checkpoints in the cradle-to-grave disposal process.
Figure 1: Cradle-to-grave disposal workflow for Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one.
Emergency Spill Response & Decontamination
In the event of an accidental release, standard sweeping will aerosolize the toxic powder, drastically increasing inhalation risks. Follow this targeted protocol:
For Solid Spills (Powder/Salt):
Suppress Aerosolization: Do NOT dry sweep. Gently mist the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol) to dampen it.
Collect: Wipe up the dampened powder using absorbent pads.
Decontaminate: Wash the surface three times (triple-wash protocol) with a polar solvent, followed by a final wash with soapy water to remove any residual lactam.
For Liquid Spills (Dissolved in Solvent):
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use sawdust, as it may react with residual solvents.
Collect and Dispose: Scoop the saturated absorbent using a non-sparking tool, place it in a hazardous waste bag, and process it through the standard incineration workflow described above.
References
NextSDS. "rac-1-[(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridin-5-yl]ethan-1-one." Substance Database. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA Guidelines. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA Resource Conservation and Recovery Act (RCRA). Available at:[Link]
Handling
Navigating the Handling of Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one: A Guide to Personal Protective Equipment and Safe Disposal
For Researchers, Scientists, and Drug Development Professionals The novel bicyclic lactam, Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one, presents a unique scaffold for advancements in medicinal chemistry and drug discovery.[...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The novel bicyclic lactam, Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one, presents a unique scaffold for advancements in medicinal chemistry and drug discovery.[1] As with any potent research chemical, a thorough understanding and implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed, step-by-step framework for the selection and use of personal protective equipment (PPE) and outlines proper disposal procedures when working with this compound.
Hazard Assessment: Understanding the Risks
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Irritant: Causes skin irritation upon contact.[2]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, drowsiness, or dizziness.[2]
Furthermore, the presence of a lactam ring suggests a potential for sensitizing effects and allergic reactions, a known risk with beta-lactam antibiotics.[3][4][5] Therefore, a conservative approach to handling, assuming high potency and the potential for allergic sensitization, is strongly advised.
Table 1: Summary of Potential Hazards
Hazard Classification
Description
Source
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful if ingested, absorbed through the skin, or inhaled.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. A hierarchy of controls, where engineering controls (e.g., fume hoods) are the primary defense and PPE is the final barrier, should always be implemented.[6][7][8]
Core PPE for All Operations
The following PPE should be considered the minimum requirement when handling Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one in any form:
Hand Protection: Wear compatible, chemical-resistant gloves.[9] Nitrile gloves are a common and effective choice for general laboratory work.[7] For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, more robust gloves.[6] Always inspect gloves for any signs of damage before use and change them frequently.[6][9]
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[10][11] When there is a significant risk of splashing, such as during solution preparation or transfers, a face shield should be worn in addition to safety goggles.[8][11]
Protective Clothing: A flame-resistant lab coat should be worn at all times in the laboratory.[11] Ensure the lab coat is fully buttoned to provide maximum coverage. For tasks with a higher risk of contamination, consider a disposable gown with long cuffs that can be tucked into gloves.[6]
Footwear: Closed-toe shoes are required in all laboratory settings.[11]
Task-Specific PPE Recommendations
The level of PPE should be escalated based on the potential for exposure during specific laboratory procedures.
Primary Engineering Control: Use a certified chemical fume hood or a powder containment hood to minimize inhalation of airborne particles.
Respiratory Protection: If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[6]
Hand Protection: Double-gloving is recommended.
Protective Clothing: A disposable gown over a lab coat provides an additional layer of protection.
Scenario 2: Working with Solutions of the Compound (e.g., dilutions, reactions)
Primary Engineering Control: All work should be conducted in a chemical fume hood.
Respiratory Protection: Generally not required if work is performed within a properly functioning fume hood. However, if there is a risk of aerosol generation that cannot be contained, a respirator may be necessary.
Hand Protection: Single pair of chemical-resistant gloves.
Protective Clothing: Standard lab coat.
Scenario 3: Large-Scale Operations or High-Concentration Work
Primary Engineering Control: A chemical fume hood is essential.
Respiratory Protection: A respirator may be required depending on the scale and potential for aerosolization.
Hand Protection: Heavy-duty, chemical-resistant gloves should be considered.
Protective Clothing: A chemical-resistant apron worn over a lab coat or a disposable chemical-resistant suit may be appropriate.
Procedural Guidance for Safe Handling
Adherence to strict procedural protocols is as crucial as wearing the correct PPE.
Step-by-Step Weighing Procedure (Solid Compound):
Don all required PPE as outlined in Scenario 1.
Perform all weighing operations within a chemical fume hood or powder containment hood.
Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.
Clean any spills immediately with a damp cloth or paper towel, ensuring the cleaning materials are disposed of as hazardous waste.
After weighing, carefully close the container and decontaminate the exterior.
Remove the outer pair of gloves (if double-gloving) before leaving the immediate work area.
Wash hands thoroughly after handling the compound, even after removing gloves.[9]
Workflow for PPE Selection:
Caption: Workflow for selecting appropriate PPE based on the laboratory task.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Solid Waste: All solid waste contaminated with Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one, including used gloves, disposable gowns, weighing paper, and contaminated paper towels, must be collected in a designated, labeled hazardous waste container.
Liquid Waste: All solutions containing this compound, as well as any solvents used for rinsing contaminated glassware, should be collected in a labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.[9]
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Disposal Decision Tree:
Caption: Decision tree for the proper segregation and disposal of waste.
By adhering to these guidelines, researchers can safely handle Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one, minimizing personal exposure and environmental impact, thereby fostering a secure and productive research environment.
References
New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. (2013, April 29). European Compliance Academy. Retrieved from [Link]
What are the guidelines for using beta lactams (β-lactam antibiotics) to treat bacterial infections? - Dr.Oracle. (2025, November 30). Dr. Oracle. Retrieved from [Link]
Safety Data Sheet - Pyrrole. (2024, November 4). DC Fine Chemicals. Retrieved from [Link]
Safety Data Sheet - Pyridine. (2023, February 1). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products. Retrieved from [Link]
Recommendations for the management of beta-lactam intolerance - PubMed. (2014, August 15). PubMed. Retrieved from [Link]
Practical guide for evaluation and management of beta-lactam allergy: position statement from the Canadian Society of Allergy and Clinical Immunology - PMC. (2020, November 10). NCBI. Retrieved from [Link]
Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth College. Retrieved from [Link]